![molecular formula C17H20F3N3O3 B5654651 (4S)-1-benzoyl-N-ethyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide](/img/structure/B5654651.png)
(4S)-1-benzoyl-N-ethyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide
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Overview
Description
- Background : This compound is a derivative of L-prolinamide, a molecule that has been widely studied for its catalytic properties and applications in asymmetric synthesis.
Synthesis Analysis
- Enantioselective Reactions : L-Prolinamides, including derivatives similar to the compound , have been utilized as catalysts for direct aldol reactions, showing moderate to high enantioselectivities (Proceedings of the National Academy of Sciences of the United States of America, 2004).
Molecular Structure Analysis
- Spectroscopic Studies : Ethyl derivatives of similar benzoyl-amino acids have been characterized using IR, NMR, and X-ray diffraction, providing insights into their molecular structure (Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014).
Chemical Reactions and Properties
- Aminolysis of Oxazolones : Studies on similar N-benzoyl amino acids reveal specific formation of epimers in reactions like aminolysis of oxazolones (Bulletin of the Chemical Society of Japan, 1988).
Physical Properties Analysis
- Structural Characterization : N-para-ferrocenyl benzoyl amino acid ethyl esters, structurally related to the compound, have been synthesized and characterized, providing information on their physical properties (Journal of Organometallic Chemistry, 2005).
Chemical Properties Analysis
- Catalytic Properties : Ionic liquids derived from L-prolinamide have been found to be efficient catalysts in direct asymmetric aldol reactions, indicating potential catalytic properties of similar compounds (RSC Advances, 2016).
properties
IUPAC Name |
(2S,4S)-1-benzoyl-N-ethyl-4-(3,3,3-trifluoropropanoylamino)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O3/c1-2-21-15(25)13-8-12(22-14(24)9-17(18,19)20)10-23(13)16(26)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,21,25)(H,22,24)/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKSKQAACJVNDN-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1C(=O)C2=CC=CC=C2)NC(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CN1C(=O)C2=CC=CC=C2)NC(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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